Absolute Enantiomer Discrimination by Dihydrodipicolinate Synthase (DHDPS)
The (S)-enantiomer of aspartate β-semialdehyde is the exclusive substrate for dihydrodipicolinate synthase (DHDPS), the first committed enzyme of the lysine biosynthetic pathway. In contrast, (R)-ASA demonstrates no substrate or inhibitor activity whatsoever against DHDPS from Escherichia coli [1]. This absolute stereochemical requirement means that any procurement of non-stereodefined material directly compromises assay validity.
| Evidence Dimension | Substrate activity for DHDPS (EC 4.2.1.52) |
|---|---|
| Target Compound Data | Active; natural substrate; Km = 0.17 ± 0.02 mM for Pseudomonas aeruginosa DHDPS |
| Comparator Or Baseline | (R)-ASA: no detectable substrate activity; no inhibition observed |
| Quantified Difference | Qualitative: active vs. completely inactive |
| Conditions | DHDPS from E. coli and P. aeruginosa; standard assay with pyruvate co-substrate |
Why This Matters
Procurement of enantiomerically pure (S)-ASA is mandatory for any DHDPS functional assay or inhibitor screening; racemic material yields false negatives.
- [1] Dobson, R.C.J., Gerrard, J.A., Pearce, F.G. Dihydrodipicolinate synthase is not inhibited by its substrate, (S)-aspartate beta-semialdehyde. Biochem. J. 377, 757–762 (2004). View Source
